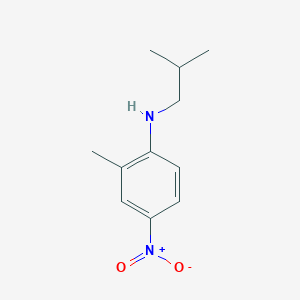

2-methyl-N-(2-methylpropyl)-4-nitroaniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H16N2O2 |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

2-methyl-N-(2-methylpropyl)-4-nitroaniline |

InChI |

InChI=1S/C11H16N2O2/c1-8(2)7-12-11-5-4-10(13(14)15)6-9(11)3/h4-6,8,12H,7H2,1-3H3 |

InChI Key |

VPANRLNDALAXFF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])NCC(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl N 2 Methylpropyl 4 Nitroaniline

Established Synthetic Routes and Precursor Utilization

The construction of the target molecule relies on the strategic combination of precursors that provide the 2-methyl-4-nitroaniline (B30703) core and the N-(2-methylpropyl) group. Common starting materials include 2-methyl-4-nitroaniline, isobutyraldehyde (B47883), or halogenated derivatives like 1-chloro-2-methyl-4-nitrobenzene. mdpi.comguidechem.com

Reductive amination, also known as reductive alkylation, is a powerful method for forming amine bonds. organic-chemistry.org This process typically occurs in a one-pot fashion, involving the initial reaction of an amine with a carbonyl compound to form an imine intermediate, which is then reduced in situ to the corresponding amine.

For the synthesis of 2-methyl-N-(2-methylpropyl)-4-nitroaniline, this pathway would involve the condensation of 2-methyl-4-nitroaniline with isobutyraldehyde (2-methylpropanal). The resulting N-(2-methylpropylidene)-2-methyl-4-nitroaniline (an imine or Schiff base) is subsequently reduced to the final product. A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their mildness and selectivity. researchgate.netresearchgate.net

The reaction proceeds as follows:

Imine Formation: The amino group of 2-methyl-4-nitroaniline attacks the carbonyl carbon of isobutyraldehyde, followed by dehydration to form the imine intermediate.

Reduction: A hydride reagent, such as NaBH₄, reduces the carbon-nitrogen double bond of the imine to a single bond, yielding the final secondary amine product. redalyc.org

This method is advantageous due to the ready availability of the precursors and the often mild reaction conditions. frontiersin.org

Table 1: Representative Conditions for Reductive Amination

| Parameter | Condition | Purpose |

| Amine Precursor | 2-methyl-4-nitroaniline | Provides the aromatic core |

| Carbonyl Precursor | Isobutyraldehyde | Provides the N-alkyl group |

| Reducing Agent | Sodium borohydride (NaBH₄) | Reduces the intermediate imine |

| Solvent | Methanol (MeOH), Ethanol | Solubilizes reactants |

| Catalyst (optional) | Acetic Acid (trace) | Catalyzes imine formation |

| Temperature | Room Temperature to 50°C | Controls reaction rate |

Nucleophilic aromatic substitution (SNAr) is a fundamental pathway for synthesizing arylamines, particularly when the aromatic ring is activated by potent electron-withdrawing groups, such as a nitro group (-NO₂). scranton.edunih.gov The nitro group, especially when positioned ortho or para to a leaving group (like a halogen), strongly activates the aromatic ring towards nucleophilic attack by delocalizing the negative charge of the intermediate. libretexts.org

In this approach, a precursor such as 1-chloro-2-methyl-4-nitrobenzene or 1-fluoro-2-methyl-4-nitrobenzene serves as the electrophile. The reaction with isobutylamine (B53898) (2-methylpropan-1-amine) as the nucleophile proceeds via an addition-elimination mechanism. The amine attacks the carbon atom bearing the leaving group, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. scranton.edu Subsequent expulsion of the halide ion restores the aromaticity of the ring and yields the final product, this compound.

The reactivity of the leaving group typically follows the order F > Cl > Br > I for SNAr reactions. Therefore, 1-fluoro-2-methyl-4-nitrobenzene would be the most reactive substrate. The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction and may be accelerated by heating. arkat-usa.org

Table 2: Key Aspects of the SNAr Pathway

| Parameter | Details | Significance |

| Aryl Precursor | 1-Halo-2-methyl-4-nitrobenzene (Halo = F, Cl) | Activated electrophile |

| Amine Precursor | Isobutylamine | Nucleophile |

| Key Intermediate | Meisenheimer Complex | Resonance-stabilized anionic adduct |

| Activating Group | Nitro group (-NO₂) | Stabilizes the intermediate, facilitating the reaction |

| Base (optional) | K₂CO₃, Et₃N | Neutralizes HX byproduct |

| Solvent | DMSO, DMF, THF | Polar aprotic solvents facilitate the reaction |

The Buchwald-Hartwig amination is a highly versatile and powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orglibretexts.org This methodology has largely supplanted harsher, classical methods for the synthesis of aryl amines due to its broad substrate scope and functional group tolerance. numberanalytics.com

This protocol can be applied in two primary ways for the synthesis of this compound:

Coupling of an Aryl Halide: The standard approach involves the reaction between an aryl halide, such as 1-bromo-2-methyl-4-nitrobenzene, and isobutylamine. The reaction is catalyzed by a palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or a preformed catalyst such as Pd₂(dba)₃. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) and a bulky, electron-rich phosphine (B1218219) ligand are essential components of the catalytic system. uwindsor.ca

Coupling of a Nitroarene: More recent advancements have demonstrated that the nitro group itself can act as a leaving group in Buchwald-Hartwig type reactions. researchgate.net This innovative approach allows for the direct coupling of a nitroarene, such as 2-methyl-4-nitrobenzene, with an amine. This method is particularly noteworthy as it uses readily available nitroarenes as electrophiles, avoiding the need for prior halogenation.

The catalytic cycle involves oxidative addition of the aryl electrophile to the Pd(0) center, followed by amine coordination, deprotonation to form a palladium amide complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst. wikipedia.org

Purification Techniques for Academic Grade Samples

Specific purification techniques for obtaining academic-grade samples of this compound are not described in the current literature, as no synthesis has been reported.

Atom Economy and Green Chemistry Considerations in Synthesis

A formal assessment of the atom economy and the application of green chemistry principles for the synthesis of this compound cannot be conducted without established and documented synthetic methods.

Mechanistic Investigations of Formation and Transformation Reactions

Proposed Reaction Mechanisms for 2-methyl-N-(2-methylpropyl)-4-nitroaniline Synthesis

A plausible and widely practiced synthetic route begins with the protection of the amino group of o-toluidine, followed by nitration, deprotection, and final N-alkylation.

A common synthetic pathway proceeds as follows:

Amine Protection: o-Toluidine is reacted with acetic anhydride (B1165640) to form N-acetyl-o-toluidine. This step is crucial to prevent oxidation of the amino group by the strong nitrating agents and to moderate its activating effect, ensuring a more controlled nitration.

Electrophilic Aromatic Substitution (Nitration): The protected intermediate, N-acetyl-o-toluidine, undergoes nitration, typically with a mixture of concentrated nitric acid and sulfuric acid. This step introduces the nitro (NO₂) group onto the aromatic ring, primarily at the para-position relative to the acetylamino group.

Deprotection: The resulting N-acetyl-2-methyl-4-nitroaniline is hydrolyzed, usually under acidic conditions, to remove the acetyl group and yield 2-methyl-4-nitroaniline (B30703).

N-Alkylation: The final step involves the attachment of the 2-methylpropyl (isobutyl) group to the nitrogen atom of 2-methyl-4-nitroaniline to form the target compound.

The core mechanistic discussions focus on the nitration and N-alkylation stages.

The term "amination" in this context refers to the N-alkylation step, where the C-N bond between the isobutyl group and the aromatic amine is formed. Two primary mechanistic pathways are proposed for this transformation.

Pathway A: Nucleophilic Substitution (SN2 Mechanism)

This pathway involves the reaction of 2-methyl-4-nitroaniline with an isobutyl halide, such as isobutyl bromide (1-bromo-2-methylpropane), in the presence of a base.

Step 1: Deprotonation (optional but common): A base (e.g., K₂CO₃, NaH) removes a proton from the primary amine, generating a more nucleophilic amide anion.

Step 2: Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-methyl-4-nitroaniline (or its conjugate base) attacks the electrophilic carbon atom of the isobutyl halide. This attack occurs from the backside relative to the leaving group (bromide).

Step 3: Leaving Group Departure: Simultaneously with the nucleophilic attack, the carbon-bromine bond breaks, and the bromide ion departs as the leaving group. This concerted step is characteristic of an SN2 reaction.

Step 4: Proton Transfer: If the reaction was performed without a strong base, the initially formed secondary ammonium (B1175870) salt is deprotonated by a weak base (like another molecule of the primary amine) to yield the final neutral product.

Pathway B: Reductive Amination

This is an alternative pathway that involves the reaction of 2-methyl-4-nitroaniline with isobutyraldehyde (B47883) (2-methylpropanal) in the presence of a reducing agent.

Step 1: Carbinolamine Formation: The nucleophilic amino group attacks the electrophilic carbonyl carbon of isobutyraldehyde. This is followed by a proton transfer to form a neutral carbinolamine intermediate. This step is typically reversible.

Step 2: Dehydration to Iminium Ion: The carbinolamine is protonated at the oxygen atom under acidic or neutral conditions, making water a good leaving group. Subsequent elimination of water results in the formation of a resonance-stabilized iminium ion.

Step 3: Reduction: A reducing agent (e.g., sodium borohydride (B1222165), NaBH₄; sodium cyanoborohydride, NaBH₃CN; or catalytic hydrogenation, H₂/Pd) delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion. This reduction step forms the final secondary amine product, this compound.

The stability and structure of intermediates and transition states are fundamental to understanding the reaction pathways and predicting outcomes.

Nitration Intermediate (Arenium Ion): The nitration of N-acetyl-o-toluidine proceeds via an electrophilic aromatic substitution mechanism. The key intermediate is a resonance-stabilized carbocation known as an arenium ion or sigma (σ) complex. The attack of the nitronium ion (NO₂⁺) electrophile at the C4 position (para to the acetylamino group) leads to a particularly stable arenium ion. This is because one of the resonance structures allows the positive charge to be delocalized onto the nitrogen atom of the acetylamino group, providing significant stabilization. The transition state leading to this intermediate resembles the structure of the arenium ion itself, according to the Hammond postulate.

N-Alkylation Intermediates and Transition States:

SN2 Pathway: This pathway does not involve a true intermediate but proceeds through a single, high-energy transition state . This transition state has a trigonal bipyramidal geometry at the carbon atom being attacked. The incoming nucleophile (the amine) and the departing leaving group (the halide) are positioned at the apical positions, 180° apart.

Reductive Amination Pathway: This mechanism involves distinct intermediates. The carbinolamine is the initial addition product, which then dehydrates to form a more stable iminium ion . The iminium ion is a key intermediate that is susceptible to reduction.

Meisenheimer Complex: In the broader context of nucleophilic aromatic substitution (SNAr), a stable anionic adduct called a Meisenheimer complex can sometimes be formed, especially with highly electron-deficient aromatic rings and strong nucleophiles. wikipedia.orgchemeurope.com While a stable Meisenheimer complex is not expected in a typical SN2 alkylation of 2-methyl-4-nitroaniline, the transition state of the reaction will have a degree of negative charge buildup on the aromatic ring, stabilized by the electron-withdrawing nitro group.

Kinetic Studies of Key Synthetic Steps

Nitration: The nitration of aromatic compounds can follow different rate laws depending on the conditions and the reactivity of the substrate.

In the mixed-acid (HNO₃/H₂SO₄) method, the concentration of NO₂⁺ is dependent on the equilibrium of its formation. If the aromatic substrate is highly reactive, the formation of the nitronium ion can become the rate-determining step, leading to a rate law that is zero-order with respect to the aromatic substrate. rushim.ru

Activation Energy: Activation energies for electrophilic nitration of substituted benzenes vary but are typically in a range that allows the reaction to proceed at or below room temperature. Theoretical studies on related N-acetyl amine nitrations have calculated activation Gibbs free energies for the electrophilic displacement step to be in the range of 7–10 kcal/mol. nih.gov

N-Alkylation:

Rate Law (Reductive Amination): The kinetics of reductive amination are more complex, as it is a multi-step process. The rate-determining step can be either the formation of the iminium ion (often dependent on the rate of dehydration of the carbinolamine) or the final reduction step, depending on the specific substrates and reaction conditions.

Activation Energy: Activation energies for SN2 reactions are influenced by factors such as the nucleophilicity of the amine, the nature of the leaving group, and steric hindrance. For comparison, SNAr reactions with aniline (B41778) nucleophiles have been studied, and the activation parameters are highly dependent on the solvent and substituents. nih.gov

Table 3.1: Expected Kinetic Parameters for Key Synthetic Steps

| Reaction Step | Expected Rate Law | Typical Rate-Determining Step | Estimated Activation Energy Range |

|---|---|---|---|

| Nitration of N-acetyl-o-toluidine | Rate = k[Substrate][NO₂⁺] | Attack of aromatic ring on NO₂⁺ | ~7-15 kcal/mol |

| N-Alkylation (SN2 Pathway) | Rate = k[Amine][Alkyl Halide] | Nucleophilic attack on alkyl halide | ~15-25 kcal/mol |

| N-Alkylation (Reductive Amination) | Complex (multi-step) | Iminium ion formation or reduction | Variable |

Substituents on the aromatic ring play a critical role in directing the course and influencing the rate of the reactions.

Effects on Nitration: In the nitration of N-acetyl-o-toluidine, two substituents guide the regioselectivity:

-NHCOCH₃ (Acetylamino) group: This is a moderately activating, ortho-, para-directing group. Its activating nature stems from the ability of the nitrogen lone pair to donate electron density to the ring through resonance.

-CH₃ (Methyl) group: This is a weakly activating, ortho-, para-directing group that donates electron density through an inductive effect and hyperconjugation. libretexts.orguomustansiriyah.edu.iq

The combined effect of these two groups strongly favors the nitration at the position that is para to the powerful acetylamino director and meta to the methyl group. This leads to a high regioselectivity for the desired 4-nitro isomer. ulisboa.pt

Effects on N-Alkylation: The rate of N-alkylation is primarily determined by the nucleophilicity of the amino group in 2-methyl-4-nitroaniline.

-CH₃ (Methyl) group: This electron-donating group slightly increases the electron density on the nitrogen atom, thus marginally increasing its nucleophilicity compared to 4-nitroaniline (B120555).

-NO₂ (Nitro) group: This is a powerful electron-withdrawing group, both by induction and resonance. researchgate.net It significantly reduces the electron density of the aromatic ring and, critically, the lone pair on the nitrogen atom. This delocalization substantially decreases the amine's nucleophilicity, making the N-alkylation step slower than the alkylation of aniline or toluidine. nih.gov

Table 3.2: Summary of Substituent Effects on Reaction Rates

| Reaction | Substituent | Electronic Effect | Impact on Reaction Rate |

|---|---|---|---|

| Nitration | -NHCOCH₃ (on o-toluidine) | Activating, Ortho/Para-Directing | Increases rate and directs to para position |

| -CH₃ (on N-acetylaniline) | Activating, Ortho/Para-Directing | Increases rate | |

| N-Alkylation | -CH₃ (on 4-nitroaniline) | Electron-Donating (Inductive) | Slightly increases amine nucleophilicity/rate |

| -NO₂ (on 2-methylaniline) | Electron-Withdrawing (Resonance/Inductive) | Strongly decreases amine nucleophilicity/rate |

Exploration of Potential Side Reactions and Byproduct Formation

During Nitration:

Isomer Formation: Although the 4-nitro product is strongly favored, small amounts of other isomers, such as 2-methyl-6-nitroaniline (B18888) and 2-methyl-5-nitroaniline, can be formed. ulisboa.pt The formation of the 6-nitro isomer is sterically hindered by the adjacent methyl group, but not impossible.

Polynitration: The introduction of a second nitro group is possible, especially if reaction conditions (temperature, concentration of nitrating agent) are not carefully controlled. However, the first nitro group strongly deactivates the ring, making a second nitration significantly more difficult.

Oxidation: The potent oxidizing nature of the nitric acid-sulfuric acid mixture can lead to the oxidation of the starting material or product, potentially forming tar-like byproducts. The initial protection of the amine as an amide minimizes this.

During N-Alkylation:

Overalkylation: This is one of the most common side reactions in amine alkylations. nih.govwikipedia.orgmasterorganicchemistry.com The product, this compound (a secondary amine), can be more nucleophilic than the starting primary amine and can react with another molecule of the isobutyl halide to form a tertiary amine, N,N-bis(2-methylpropyl)-2-methyl-4-nitroaniline. This can be minimized by using a large excess of the primary amine or by carefully controlling the stoichiometry.

Elimination: When using an alkyl halide like isobutyl bromide, the base employed to facilitate the reaction can also act as a base for elimination. This would cause the dehydrohalogenation of isobutyl bromide to form isobutylene (B52900) gas, consuming the alkylating agent.

Quaternization: Further reaction of the tertiary amine byproduct can lead to the formation of a quaternary ammonium salt, although this is generally less significant under typical conditions for secondary amine synthesis. wikipedia.org

Table 3.3: Common Byproducts and Their Origin

| Synthetic Step | Potential Byproduct | Reason for Formation |

|---|---|---|

| Nitration | 2-Methyl-6-nitroaniline | Alternative regiochemistry of electrophilic attack |

| 2-Methyl-4,6-dinitroaniline | Polysubstitution under harsh conditions | |

| N-Alkylation | N,N-bis(2-methylpropyl)-2-methyl-4-nitroaniline | Overalkylation of the secondary amine product |

| Isobutylene | Base-induced elimination of the alkyl halide |

Derivatization Reaction Mechanisms

The derivatization of this compound involves chemical transformations that modify its structure, primarily through reactions targeting the aromatic ring or the nitro functional group. Understanding the mechanisms of these reactions is crucial for predicting product outcomes and optimizing synthetic strategies. Key derivatization pathways include further electrophilic substitution on the aromatic ring and the reduction of the nitro group to an amine.

The formation of this compound itself is a result of electrophilic aromatic substitution (EAS), specifically the nitration of an N-isobutyl-2-methylaniline precursor. The regioselectivity of this reaction is governed by the electronic and steric effects of the substituents already present on the benzene (B151609) ring: the amino group (-NH-isobutyl) and the methyl group (-CH₃).

Both the alkylamino group and the methyl group are classified as activating, ortho-, para-directing groups in electrophilic aromatic substitution. savemyexams.comcognitoedu.org The amino group is a powerful activator due to the lone pair of electrons on the nitrogen atom, which can be donated into the aromatic π-system through resonance, thereby increasing the electron density of the ring and making it more nucleophilic. wikipedia.org This effect is most pronounced at the ortho and para positions. The methyl group is a weaker activator, operating through an inductive effect. libretexts.org

When N-isobutyl-2-methylaniline undergoes nitration, the incoming electrophile (the nitronium ion, NO₂⁺) is directed to the positions activated by these groups. masterorganicchemistry.com The primary positions for substitution are:

Position 4: Para to the strongly activating amino group.

Position 6: Ortho to the amino group and para to the methyl group.

However, a significant mechanistic nuance arises under the strongly acidic conditions (e.g., a mixture of nitric acid and sulfuric acid) typically used for nitration. byjus.com The basic amino group is protonated to form an N-isobutyl-2-methylanilinium ion. The resulting ammonium group (-NH₂⁺-isobutyl) is strongly electron-withdrawing and acts as a deactivating, meta-directing group. wikipedia.orgstackexchange.com This change in the directing effect can lead to the formation of meta-nitrated products. byjus.com To achieve the desired 4-nitro product, synthetic strategies often employ a protecting group on the amine, such as acetylation, to prevent protonation and maintain the ortho-, para-directing influence before nitration. guidechem.comlibretexts.org Following nitration, the protecting group is removed to yield the final product. guidechem.com

Steric hindrance also plays a critical role. The bulky N-isobutyl group can impede the approach of the electrophile to the ortho position (position 6), making substitution at the less hindered para position (position 4) more favorable. stackexchange.comrsc.org

| Substituent Group | Electronic Effect | Condition | Activating/Deactivating | Directing Effect |

|---|---|---|---|---|

| -NH-isobutyl (Alkylamino) | +M (Resonance Donation) | Neutral / Non-acidic | Strongly Activating | Ortho, Para |

| -NH₂⁺-isobutyl (Alkylammonium) | -I (Inductive Withdrawal) | Strongly Acidic | Strongly Deactivating | Meta |

| -CH₃ (Methyl) | +I (Inductive Donation) | All | Weakly Activating | Ortho, Para |

| -NO₂ (Nitro) | -M, -I (Resonance & Inductive Withdrawal) | All | Strongly Deactivating | Meta |

The reduction of the nitro group in this compound to the corresponding amine is a fundamental transformation. This process involves a six-electron reduction and generally proceeds through several intermediate species. nih.gov The two principal mechanistic pathways are a series of two-electron steps or a radical mechanism. nih.gov

The more commonly depicted pathway involves sequential reduction, first converting the nitro group (-NO₂) to a nitroso group (-NO), followed by reduction to a hydroxylamine (B1172632) (-NHOH), and finally to the amine (-NH₂). acs.orgacs.org The nitroso and hydroxylamine species are often transient and not isolated during the reaction. nih.govacs.org

Catalytic Hydrogenation: This is a widely used method for nitro group reduction, employing a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with molecular hydrogen (H₂). masterorganicchemistry.comwikipedia.org The mechanism involves the adsorption of the nitroarene and molecular hydrogen onto the surface of the catalyst. orientjchem.org Hydrogen atoms are added sequentially across the nitrogen-oxygen bonds, leading to the stepwise reduction through the nitroso and hydroxylamine intermediates until the amine is formed. orientjchem.org This method is generally clean and efficient. acs.org

Chemical Reduction: A variety of chemical reagents can effect the reduction of nitroarenes. A classic method involves the use of an easily oxidized metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). acs.orgmasterorganicchemistry.com The reaction mechanism is a series of single electron transfers from the metal to the nitro group, with protons from the acid participating in the formation of water as a byproduct. unacademy.com

Other reducing agents like sodium borohydride (NaBH₄) are also effective, often in the presence of a catalyst to increase the reaction rate. nih.govresearchcommons.orgrsc.org Studies on the reduction of related compounds like 2-nitroaniline (B44862) and 4-nitroaniline using NaBH₄ with various nanocatalysts have provided detailed kinetic data. nih.govresearchgate.netnih.gov For instance, the reduction of 4-nitroaniline to para-phenylenediamine using synthesized CuFe₂O₄ nanoparticles as a catalyst with NaBH₄ was completed in 40 seconds, demonstrating high catalytic efficiency. nih.govresearchgate.net The reaction is typically monitored by UV-Vis spectroscopy, observing the disappearance of the peak corresponding to the nitroaniline and the appearance of a new peak for the resulting phenylenediamine. researchcommons.org

| Method | Reagents/Catalyst | Typical Intermediates | Key Mechanistic Features |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | Nitroso, Hydroxylamine | Heterogeneous catalysis; Adsorption onto catalyst surface. orientjchem.org |

| Metal/Acid Reduction | Fe/HCl, Sn/HCl, Zn/HCl | Nitroso, Hydroxylamine | Series of single electron transfers from the metal. acs.orgmasterorganicchemistry.com |

| Borohydride Reduction | NaBH₄ (often with a catalyst like CuFe₂O₄) | Nitroso, Hydroxylamine | Catalyst provides an electron-transfer surface. rsc.org |

| Dithionite Reduction | Sodium Dithionite (Na₂S₂O₄) | Nitroso, Hydroxylamine | Used for the reduction of related N-protected nitroanilines. prepchem.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy provides a detailed map of the proton and carbon environments within a molecule, allowing for the unambiguous assignment of its structure.

The ¹H NMR spectrum of 2-methyl-N-(2-methylpropyl)-4-nitroaniline is expected to show distinct signals corresponding to each unique proton. The aromatic region would feature protons on the substituted benzene (B151609) ring. The proton ortho to the nitro group (at C5) would likely appear as a doublet, shifted significantly downfield due to the group's strong electron-withdrawing nature. The proton meta to the nitro group (at C3) would also be a doublet, coupled to the proton at C5. The proton adjacent to both methyl and amino groups (at C6) would likely be a singlet.

The aliphatic region would contain signals from the N-(2-methylpropyl) or isobutyl group. This would include a doublet for the two equivalent methyl groups, a multiplet (likely a nonuplet) for the single methine proton, and a doublet for the methylene (B1212753) (CH₂) protons attached to the nitrogen, which would be coupled to the methine proton. The methyl group attached to the aromatic ring would present as a sharp singlet. The N-H proton of the secondary amine would appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H (C5-H) | ~8.0 - 8.2 | d | ~8-9 |

| Aromatic H (C3-H) | ~7.8 - 8.0 | dd | ~8-9, ~2-3 |

| Aromatic H (C6-H) | ~6.7 - 6.9 | d | ~2-3 |

| NH | Variable (Broad) | s | - |

| N-CH₂ | ~3.0 - 3.2 | d | ~7 |

| CH(CH₃)₂ | ~1.9 - 2.1 | m (nonuplet) | ~7 |

| Ar-CH₃ | ~2.2 - 2.4 | s | - |

Note: This is a predictive table. Actual values may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum would reveal eleven distinct carbon signals. The aromatic carbons would be spread over a wide range. The carbon bearing the nitro group (C4) and the carbon attached to the amino group (C1) would be significantly shifted due to the electronic effects of these substituents. The remaining aromatic carbons (C2, C3, C5, C6) would also have characteristic shifts. In the aliphatic region, four signals are expected: one for the aromatic methyl group, one for the N-methylene carbon, one for the methine carbon of the isobutyl group, and one for the two equivalent methyl carbons of the isobutyl group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C4 (Ar-NO₂) | ~145 - 150 |

| C1 (Ar-NH) | ~140 - 145 |

| C2 (Ar-CH₃) | ~130 - 135 |

| C6 (Ar-C) | ~125 - 130 |

| C5 (Ar-C) | ~120 - 125 |

| C3 (Ar-C) | ~110 - 115 |

| N-CH₂ | ~50 - 55 |

| CH(CH₃)₂ | ~28 - 32 |

| CH(CH₃)₂ | ~19 - 22 |

Note: This is a predictive table. Actual values may vary based on solvent and experimental conditions.

To confirm the assignments from 1D NMR and fully elucidate the structure, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings. Key correlations would be observed between the aromatic protons on the ring and between the methylene and methine protons of the isobutyl group.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate directly bonded protons and carbons, confirming the assignments for each CH, CH₂, and CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It would be crucial for connecting the isobutyl group to the aniline (B41778) nitrogen and for confirming the substitution pattern on the aromatic ring. For instance, correlations from the N-CH₂ protons to the aromatic C1 and C6 carbons would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It could reveal spatial relationships between the N-isobutyl group protons and the aromatic ring protons, providing insights into the molecule's preferred conformation.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The vibrational spectrum of this compound would be dominated by the characteristic bands of the nitro and aniline groups.

Nitro Group (NO₂): The nitro group exhibits two strong and characteristic stretching vibrations. The asymmetric stretching (ν_as_(NO₂)) typically appears in the range of 1500-1570 cm⁻¹, and the symmetric stretching (ν_s_(NO₂)) is found between 1300-1370 cm⁻¹. These bands are usually very intense in the IR spectrum.

Aniline Moiety (N-H and C-N): The N-H stretching vibration of the secondary amine would appear as a single, moderately intense band in the 3300-3500 cm⁻¹ region. The C-N stretching vibration of the aromatic amine would be observed in the 1250-1350 cm⁻¹ range. The N-H bending vibration is expected around 1500-1600 cm⁻¹.

Table 3: Predicted Characteristic IR/Raman Frequencies

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H | Stretching | 3300 - 3500 | Medium |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium-Weak |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium-Strong |

| C=C (Aromatic) | Stretching | 1580 - 1620 | Medium |

| N-H | Bending | 1500 - 1600 | Medium |

| NO₂ | Asymmetric Stretch | 1500 - 1570 | Strong |

| NO₂ | Symmetric Stretch | 1300 - 1370 | Strong |

The presence of the N-H group (a hydrogen bond donor) and the nitro group (a hydrogen bond acceptor) allows for the possibility of intermolecular hydrogen bonding. In the solid state or in concentrated solutions, this interaction would likely be observed in the vibrational spectra. The N-H stretching band would broaden and shift to a lower frequency (red-shift) compared to its position in a dilute, non-polar solvent. The extent of this shift provides an indication of the strength of the hydrogen bonding. The vibrational modes of the nitro group may also be slightly perturbed by these intermolecular interactions. Studying the spectra in various solvents of differing polarity could further elucidate the nature and strength of these hydrogen-bonding interactions.

Band Assignment and Conformational Analysis from Spectroscopic Data

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and elucidating the conformational properties of this compound. The vibrational modes of the molecule are characteristic of its constituent parts: the substituted nitroaniline ring and the N-(2-methylpropyl) group.

The assignment of vibrational bands can be predicted based on the analysis of similar molecules. researchgate.netresearchgate.netijsrst.com The high-frequency region of the IR spectrum is dominated by N-H and C-H stretching vibrations. A distinct band corresponding to the N-H stretching of the secondary amine is expected in the range of 3350-3450 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations typically appear between 3000 and 3100 cm⁻¹, while the aliphatic C-H stretching modes of the methyl and isobutyl groups are anticipated in the 2850-2960 cm⁻¹ region.

The nitro group (-NO₂) exhibits strong, characteristic absorption bands. The asymmetric and symmetric stretching vibrations are among the most intense in the spectrum, expected to appear near 1500-1530 cm⁻¹ and 1330-1370 cm⁻¹, respectively. ijsrst.comnih.gov The presence and position of these bands are definitive indicators of the nitro functionality.

Vibrations of the benzene ring, including C=C stretching, are expected in the 1400-1600 cm⁻¹ region. The C-N stretching vibration of the aromatic amine is typically observed around 1250-1350 cm⁻¹. The substitution pattern on the aromatic ring influences the out-of-plane C-H bending vibrations, which appear in the 800-900 cm⁻¹ range and can provide conformational information.

Conformational analysis focuses on the orientation of the N-(2-methylpropyl) group relative to the plane of the nitroaniline ring. Rotational isomers (conformers) may exist, and their relative populations can be influenced by steric hindrance and intramolecular interactions. Spectroscopic data, often coupled with computational modeling, can help identify the most stable conformer by analyzing subtle shifts in vibrational frequencies and intensities.

Table 1: Predicted FTIR and Raman Band Assignments for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3350 - 3450 | Secondary Amine |

| Aromatic C-H Stretch | 3000 - 3100 | Benzene Ring |

| Aliphatic C-H Stretch | 2850 - 2960 | Methyl, Isobutyl Groups |

| Asymmetric NO₂ Stretch | 1500 - 1530 | Nitro Group |

| C=C Stretch | 1400 - 1600 | Benzene Ring |

| Symmetric NO₂ Stretch | 1330 - 1370 | Nitro Group |

| Aromatic C-N Stretch | 1250 - 1350 | Amine |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of the molecule by probing the transitions between electronic energy levels. The spectrum of this compound is expected to be dominated by the chromophoric nitroaniline system.

The key feature in the UV-Vis spectrum of nitroaniline derivatives is a strong absorption band in the near-UV or visible region. nist.gov This band arises from an intramolecular charge-transfer (ICT) transition. In this "push-pull" system, the amino group (-NHR) acts as an electron donor (push) and the nitro group (-NO₂) serves as a strong electron acceptor (pull), connected by the π-conjugated system of the benzene ring. researchgate.net

The ICT transition involves the promotion of an electron from a high-lying occupied molecular orbital, primarily localized on the amino group and the phenyl ring (HOMO), to a low-lying unoccupied molecular orbital, mainly localized on the nitro group (LUMO). ijsrst.com This π → π* transition is responsible for the characteristic yellow color of many nitroaniline compounds. For this compound, this primary absorption band is predicted to occur in the range of 350-450 nm, depending on the solvent. researchgate.net The presence of the N-alkyl group is expected to cause a bathochromic (red) shift compared to the parent 2-methyl-4-nitroaniline (B30703) due to its electron-donating inductive effect, which enhances the charge-transfer character of the transition.

The position of the ICT absorption band is highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. nih.govabcam.com The excited state of push-pull molecules like this compound is significantly more polar than the ground state due to the increased charge separation upon photoexcitation.

In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state through dipole-dipole interactions. This differential solvation leads to a decrease in the energy gap between the ground and excited states, resulting in a bathochromic shift (a shift to longer wavelengths) of the absorption maximum as solvent polarity increases. researchgate.netrsc.org This positive solvatochromism is a hallmark of the ICT transition in this class of compounds. Studying the solvatochromic shifts in a range of solvents with varying polarity can provide valuable information about the change in dipole moment upon excitation. acs.org

Table 2: Expected UV-Vis Absorption Maxima (λmax) in Various Solvents

| Solvent | Polarity (Dielectric Constant, ε) | Expected λmax (nm) | Type of Shift |

|---|---|---|---|

| Hexane | 1.88 | ~370 - 390 | Reference (Non-polar) |

| Dichloromethane | 8.93 | ~390 - 410 | Bathochromic |

| Ethanol | 24.5 | ~400 - 420 | Bathochromic |

| Acetonitrile | 37.5 | ~405 - 425 | Bathochromic |

| Dimethyl Sulfoxide (DMSO) | 46.7 | ~415 - 440 | Bathochromic |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of this compound and for elucidating its fragmentation pathways upon ionization. The molecular formula, C₁₁H₁₆N₂O₂, corresponds to a theoretical exact mass that can be confirmed with high accuracy by HRMS.

Upon electron impact (EI) or electrospray ionization (ESI), the molecule will form a molecular ion (M⁺˙) or a protonated molecule ([M+H]⁺), respectively. The subsequent fragmentation of this ion provides a characteristic pattern that serves as a molecular fingerprint.

For N-alkylated aromatic amines, a primary and highly characteristic fragmentation pathway is α-cleavage, involving the cleavage of the C-C bond beta to the nitrogen atom. quizlet.com For this compound, this would involve the loss of a propyl radical (•CH(CH₃)₂) from the isobutyl group, leading to a stable iminium cation.

Another significant fragmentation pathway for aromatic nitro compounds involves the nitro group itself. Common fragmentation patterns include the loss of •NO₂ (46 u) and •NO (30 u). researchgate.netnist.gov The fragmentation of protonated N-alkyl-2-nitroanilines has been shown to involve complex intramolecular oxidation of the alkyl chain, where an oxygen atom from the nitro group is transferred to the alkyl chain, leading to unusual neutral losses. nih.gov Similar complex rearrangements could be possible for the 4-nitro isomer.

Table 3: Plausible HRMS Fragmentation Pathways and Major Fragment Ions

| m/z (Proposed) | Proposed Ion Structure | Fragmentation Pathway | Neutral Loss |

|---|---|---|---|

| 208.1212 | [C₁₁H₁₆N₂O₂]⁺˙ | Molecular Ion (M⁺˙) | - |

| 165.0922 | [M - C₃H₇]⁺ | α-cleavage, loss of propyl radical | •C₃H₇ |

| 162.1263 | [M - NO₂]⁺ | Loss of nitro radical | •NO₂ |

| 178.1106 | [M - NO]⁺ | Loss of nitric oxide radical | •NO |

| 151.0817 | [M - C₄H₉]⁺ | Cleavage of N-isobutyl bond | •C₄H₉ |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing accurate bond lengths, bond angles, and conformational details. Although a specific crystal structure for this compound is not publicly available, its solid-state characteristics can be inferred from related structures. researchgate.net

The analysis would reveal the planarity of the nitroaniline ring and the specific torsion angles defining the orientation of the amino, nitro, methyl, and N-isobutyl substituents. Steric hindrance between the ortho-methyl group and the bulky N-isobutyl group may lead to a slight twisting of the N-alkyl group out of the plane of the aromatic ring. The nitro group is also often slightly twisted relative to the ring plane. researchgate.net

The secondary amine (N-H) group is a potent hydrogen bond donor, while the oxygen atoms of the nitro group are strong hydrogen bond acceptors. Therefore, the most significant intermolecular interaction is expected to be an N-H···O(nitro) hydrogen bond. mdpi.com These interactions can link molecules into chains, sheets, or more complex three-dimensional networks. ias.ac.in

In addition to strong hydrogen bonding, weaker C-H···O interactions involving aromatic or aliphatic C-H donors and the nitro oxygen acceptors are also likely to be present. Furthermore, the electron-rich aromatic rings can engage in π-π stacking interactions, where the rings of adjacent molecules are arranged in a parallel or offset fashion. The interplay of these various non-covalent interactions determines the final crystal lattice, influencing physical properties such as melting point and solubility. rsc.org

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations of Molecular Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular structures and energies.

Geometry Optimization and Conformational Analysis

A crucial first step in the theoretical investigation of 2-methyl-N-(2-methylpropyl)-4-nitroaniline would be to determine its most stable three-dimensional structure through geometry optimization. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. Due to the presence of flexible single bonds, particularly in the N-(2-methylpropyl) group, the molecule can exist in various conformations.

A thorough conformational analysis would be necessary to identify the global minimum energy structure as well as other low-energy conformers. This would involve systematically rotating the rotatable bonds and performing geometry optimization for each starting conformation. The relative energies of these conformers would indicate their population distribution at a given temperature. While specific optimized geometries for this compound are not available in the published literature, such calculations would provide key data on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Data Table of Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Theoretical Value (Exemplary) |

|---|---|---|

| Bond Length | C-N (amino) | 1.39 Å |

| C-N (nitro) | 1.48 Å | |

| N-C (isobutyl) | 1.46 Å | |

| Bond Angle | C-N-C (amino) | 120° |

| O-N-O (nitro) | 125° | |

| Dihedral Angle | C-C-N-C | 180° |

Note: The values in this table are hypothetical and serve as an illustration of the type of data that would be generated from DFT calculations. No experimental or calculated data for this specific molecule has been found in the reviewed literature.

Vibrational Frequency Calculations and Spectroscopic Correlation

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations serve two primary purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

The calculated vibrational frequencies correspond to the fundamental modes of vibration, such as stretching, bending, and torsional motions of the atoms. These theoretical spectra can be correlated with experimentally obtained spectra to aid in the assignment of spectral bands to specific molecular motions. For this compound, this would allow for a detailed understanding of the vibrational modes associated with the nitro group, the aromatic ring, and the N-alkyl substituent. No such computational or experimental spectroscopic analysis has been reported in the literature for this compound.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic properties of a molecule are governed by the distribution and energies of its electrons. Frontier Molecular Orbital (FMO) analysis is a key component of understanding a molecule's reactivity and electronic transitions.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile or electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating the molecule's capacity to act as an electrophile or electron acceptor.

For this compound, the HOMO would likely be localized on the electron-rich amino group and the aromatic ring, while the LUMO would be expected to be centered on the electron-withdrawing nitro group. A detailed analysis of the spatial distribution of these orbitals would provide insight into the molecule's reactive sites.

Band Gap and Electronic Transition Predictions

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity. Furthermore, the HOMO-LUMO gap is related to the energy of the lowest-energy electronic transition, which can be observed in the ultraviolet-visible (UV-Vis) spectrum. Theoretical calculations could predict the wavelength of maximum absorption (λmax) for this compound, providing valuable information about its optical properties. At present, there is no published data on the HOMO-LUMO gap or predicted electronic transitions for this compound.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Theoretical Value (Exemplary) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.0 eV |

| HOMO-LUMO Gap | 4.5 eV |

Note: The values in this table are hypothetical and for illustrative purposes only. Specific computational data for this molecule is not available in the reviewed literature.

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites of electrophilic and nucleophilic attack. The EPS is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential.

Typically, regions of negative potential (often colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (often colored blue) are electron-poor and are prone to nucleophilic attack. For this compound, it is anticipated that the oxygen atoms of the nitro group would exhibit a strong negative electrostatic potential, while the hydrogen atoms of the amino group and the alkyl chain would show a positive potential. An EPS map would provide a clear and intuitive picture of the molecule's reactivity, although no such map has been published for this specific compound.

Prediction of Reactivity and Reaction Pathways via Computational Methods

Computational methods are pivotal in forecasting the chemical reactivity of a molecule and mapping out its potential transformation routes. Techniques such as Density Functional Theory (DFT) are commonly employed to calculate a molecule's electronic properties, which in turn govern its reactivity. Key indicators of reactivity, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be determined. The HOMO-LUMO energy gap is a crucial parameter, with a smaller gap generally suggesting higher reactivity.

For a molecule like this compound, the electron-withdrawing nature of the nitro group (-NO₂) significantly influences the electronic landscape of the aniline (B41778) ring, making certain positions more susceptible to electrophilic or nucleophilic attack. Computational models can precisely quantify these effects and predict the most likely sites for reaction. Furthermore, these methods can simulate the entire course of a chemical reaction, identifying transition states and calculating activation energies. This allows for the prediction of the most favorable reaction pathways and the elucidation of reaction mechanisms at an atomic level of detail.

For instance, in the context of electrophilic aromatic substitution, computational models could predict the regioselectivity of the reaction, determining whether incoming electrophiles would preferentially add to positions ortho, meta, or para to the existing substituents. Similarly, the reactivity of the amine group can be assessed, including its potential for oxidation or further substitution reactions.

Table 1: Predicted Reactivity Descriptors for Aromatic Compounds

| Descriptor | Predicted Value Range | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -6.0 to -5.5 eV | Higher values indicate greater ease of donating electrons. |

| LUMO Energy | -1.5 to -1.0 eV | Lower values indicate greater ease of accepting electrons. |

| HOMO-LUMO Gap | 4.0 to 5.0 eV | Smaller gap suggests higher reactivity and lower stability. |

Note: The values in this table are illustrative and represent typical ranges for similar aromatic nitro compounds. Specific calculations for this compound would be required for precise values.

Solvent Effects on Electronic and Geometric Properties through Continuum Solvation Models

The properties and behavior of a molecule can be significantly altered by its surrounding solvent environment. Continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), are computational tools used to simulate the effects of a solvent without explicitly modeling each solvent molecule. These models treat the solvent as a continuous medium with a specific dielectric constant, which interacts with the solute molecule placed in a cavity within it.

These models can predict how the solvent influences the electronic properties of this compound, such as its dipole moment and polarizability. For polar molecules, an increase in solvent polarity typically leads to a stabilization of charge-separated states and an increase in the dipole moment. This can have a profound effect on the molecule's spectroscopic properties, leading to shifts in its absorption and emission spectra (solvatochromism).

Furthermore, the geometry of the molecule can also be affected by the solvent. The orientation of the N-(2-methylpropyl) and nitro groups with respect to the aromatic ring may change in response to the polarity of the medium. Continuum solvation models can be used to optimize the geometry of the molecule in different solvents and to quantify these structural changes.

Table 2: Predicted Solvent Effects on the Properties of a Polar Aromatic Molecule

| Solvent | Dielectric Constant (ε) | Predicted Dipole Moment (Debye) | Predicted HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Vacuum | 1 | 5.0 - 6.0 | 4.5 |

| Toluene | 2.4 | 6.0 - 7.0 | 4.3 |

| Dichloromethane | 8.9 | 7.5 - 8.5 | 4.1 |

| Acetonitrile | 37.5 | 9.0 - 10.0 | 3.9 |

Note: This table provides a qualitative prediction of trends for a polar molecule like this compound in various solvents. The actual values would need to be determined through specific quantum chemical calculations.

Reactivity Profiles and Derivatization for Non Biological Academic Applications

Chemical Transformations of the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and is itself susceptible to various chemical transformations, most notably reduction.

The reduction of the nitro group to a primary amine is a fundamental transformation. This conversion dramatically alters the electronic properties of the molecule, turning the strongly deactivating nitro group into a strongly activating amino group. The resulting diamine is a key intermediate for further derivatization.

Diazotization: The newly formed amino group can be readily converted into a diazonium salt by treatment with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid). Diazonium salts are exceptionally versatile intermediates, capable of undergoing a wide array of reactions, including Sandmeyer, Schiemann, and azo coupling reactions, to introduce a variety of functional groups onto the aromatic ring.

Amidation: The amino group can react with acyl chlorides or anhydrides to form amides. This reaction is often used to protect the amino group or to introduce new functionalities into the molecule.

The selective reduction of the nitro group in the presence of other reducible functional groups is a common challenge in organic synthesis. For a molecule like 2-methyl-N-(2-methylpropyl)-4-nitroaniline, various methods can be employed to achieve this selectivity.

| Reducing Agent | Conditions | Outcome |

| H₂/Pd, Pt, or Ni | Catalytic hydrogenation | Reduction of the nitro group to an amine. |

| Fe/HCl or Sn/HCl | Metal-acid reduction | Common and effective for nitro group reduction. |

| Sodium Dithionite | Mild reducing agent | Can be used for the reduction of nitro groups. prepchem.com |

Reactions Involving the Aniline (B41778) Nitrogen

The secondary amine of the N-(2-methylpropyl) group on the aniline nitrogen also presents opportunities for chemical modification.

The aniline nitrogen can undergo further alkylation or acylation reactions. However, the existing steric hindrance from the 2-methylpropyl group and the deactivating effect of the nitro group might necessitate more forcing reaction conditions compared to simpler anilines. Acylation with various acylating agents can introduce a range of functional groups, potentially altering the molecule's physical and chemical properties.

Primary anilines are known to react with aldehydes and ketones to form imines or Schiff bases. While the secondary aniline in this compound cannot form a stable imine in the same manner, related condensation reactions might be possible under specific conditions, although they are less common.

Aromatic Ring Functionalization

The substitution pattern of the aromatic ring in this compound directs the regioselectivity of further functionalization. The powerful electron-withdrawing nitro group deactivates the ring towards electrophilic aromatic substitution, while the amino and methyl groups are activating. The positions ortho and para to the activating groups and meta to the deactivating group are the most likely sites for substitution. Given the existing substitution, further functionalization on the ring would be directed to the remaining open positions, with the specific outcome depending on the reaction conditions and the nature of the electrophile.

Regioselective Substitution Reactions

Electrophilic aromatic substitution (EAS) reactions on the this compound ring are directed by the existing substituents. The N-isobutylamino group is a powerful activating ortho-, para-director, while the methyl group is a less potent activating ortho-, para-director. Conversely, the nitro group is a strong deactivating meta-director.

The directing effects on the available ring positions (C3, C5, C6) are as follows:

Position C3: Meta to the nitro group and ortho to the methyl group.

Position C5: Meta to the nitro group and para to the methyl group.

Position C6: Ortho to the N-isobutylamino group.

The potent activating nature of the amino group would typically direct incoming electrophiles primarily to its ortho position (C6). However, the steric bulk of the N-isobutyl group likely provides significant hindrance at this site. Therefore, substitution is expected to occur preferentially at the C3 and C5 positions, which are meta to the deactivating nitro group but activated by the methyl group. The precise outcome of a given substitution reaction would depend on the specific electrophile and reaction conditions, representing a balance between electronic activation and steric hindrance.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction Type | Potential Reagents | Predicted Major Product(s) | Controlling Factors |

|---|---|---|---|

| Halogenation | Br2, FeBr3 | 3-Bromo and 5-bromo derivatives | Electronic activation by methyl group; meta-direction by nitro group. |

| Nitration | HNO3, H2SO4 | 3,4-Dinitro or 5,4-dinitro derivatives | Strong deactivation by existing nitro group makes further nitration difficult. |

| Sulfonation | Fuming H2SO4 | Sulfonic acid derivatives at C3 or C5 | Reaction is typically reversible and sensitive to steric effects. |

Cross-Coupling Reactions at Aromatic Positions

The framework of this compound is suitable for modification via transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds. For this to occur, the aromatic ring must first be functionalized with a suitable leaving group, typically a halide (Br or I), through a regioselective halogenation as described above.

Once a halogenated derivative is obtained (e.g., 3-bromo-2-methyl-N-(2-methylpropyl)-4-nitroaniline), it can serve as a substrate in various cross-coupling protocols.

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst would yield a biaryl structure.

Heck-Mizoroki Coupling: Palladium-catalyzed reaction with an alkene would introduce a vinyl substituent onto the aromatic ring.

Sonogashira Coupling: A combination of palladium and copper catalysts would facilitate coupling with a terminal alkyne, yielding an alkynylated derivative.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine would introduce a secondary or tertiary amino group.

Recent advancements have also demonstrated denitrative cross-coupling, where the nitro group itself is replaced. nih.gov This powerful method could potentially allow for direct functionalization at the C4 position, coupling the nitroarene with partners like aryl boronic acids using copper or palladium catalysts. nih.govnih.gov

Role as a Precursor in the Synthesis of Advanced Organic Materials

The "push-pull" nature of the this compound scaffold makes it an excellent precursor for advanced organic materials, including dyes, pigments, and polymer monomers, where charge-transfer characteristics are paramount.

The parent compound, 2-methyl-4-nitroaniline (B30703), is widely known as "Fast Red RL Base," a key intermediate in the production of vibrant red azo dyes and pigments. jayfinechem.comguidechem.com Diazotization of the primary amine followed by coupling with a suitable aromatic partner (like a naphthol derivative) yields a stable, highly colored azo compound. unb.ca The N-isobutyl derivative can be utilized similarly, with the alkyl group serving to modulate the final material's properties, such as increasing its solubility in organic media or subtly shifting its color.

Investigation of Optical and Electronic Properties of Derived Chromophores

Chromophores based on the 2-methyl-4-nitroaniline framework are of significant academic interest due to their notable nonlinear optical (NLO) properties. researchgate.net The intramolecular charge transfer from the electron-donating amino/methyl end to the electron-withdrawing nitro end gives rise to a large molecular hyperpolarizability, a key requirement for NLO materials used in applications like frequency doubling and electro-optic modulation.

Studies on N-substituted derivatives, such as N-benzyl-2-methyl-4-nitroaniline (BNA), have shown that modification of the amino group can enhance these properties. BNA, for instance, exhibits a large quadratic optical nonlinearity and is an efficient emitter of terahertz (THz) electromagnetic waves. researchgate.net It is expected that the this compound molecule would also possess significant NLO properties. The isobutyl group, by altering the electron-donating strength of the nitrogen atom and influencing the crystal packing arrangement, would fine-tune the optical and electronic characteristics of the material.

Table 2: Comparison of Properties of Related NLO Chromophores

| Compound | Abbreviation | Key Optical/Electronic Property | Reported Finding |

|---|---|---|---|

| 2-Methyl-4-nitroaniline | MNA | Second-order nonlinear susceptibility | Exhibits significant crystal packing effects on NLO response. researchgate.net |

| N-Benzyl-2-methyl-4-nitroaniline | BNA | Second Harmonic Generation (SHG) Efficiency | Reported to have an SHG efficiency 300 times higher than urea. |

| This compound | - | Predicted Band Gap | Expected to have a band gap suitable for optical applications, influenced by the N-isobutyl group. |

Polymerization Behavior of Functionalized Monomers

To be used in advanced polymers, this compound must first be converted into a functionalized monomer containing a polymerizable group. A well-established route for amino-containing compounds is the synthesis of N-substituted maleimides. This involves a two-step process:

Reaction of the secondary amine with maleic anhydride (B1165640) to form the corresponding maleamic acid.

Cyclodehydration of the maleamic acid, often using a dehydrating agent like acetic anhydride or a combination of sulfuric acid and P₂O₅, to yield the N-substituted maleimide (B117702) monomer. ijraset.comijert.org

The resulting monomer, N-(2-methyl-4-nitrophenyl)-N-(2-methylpropyl)maleimide, could then undergo polymerization. Research on analogous N-(4-nitrophenyl)maleimide monomers demonstrates that they can be readily polymerized via free-radical polymerization using initiators such as 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide (BPO) in solvents like tetrahydrofuran (B95107) (THF). ijert.orgijraset.com

Furthermore, this functionalized monomer could be copolymerized with other vinyl monomers (e.g., acrylonitrile, methyl methacrylate, cinnamic acid) to produce polymers with tailored thermal, mechanical, and optical properties. ijraset.comijert.org The incorporation of the nitroaniline-based unit would imbue the final polymer with enhanced thermal stability and potentially useful electronic or optical characteristics.

Table 3: Representative Conditions for Polymerization of Analogous Maleimide Monomers

| Monomer | Polymerization Type | Initiator | Solvent | Temperature |

|---|---|---|---|---|

| N-(4-Nitrophenyl)maleimide | Homopolymerization | AIBN | THF | 65 °C ijert.org |

| N-(4-Nitrophenyl)maleimide with Cinnamic Acid | Copolymerization | AIBN | THF | 65 °C ijert.org |

| N-(4-Nitrophenyl)maleimide with Acrylonitrile | Copolymerization | AIBN/BPO | THF/DMF | 65 °C ijraset.com |

Conclusion and Future Research Directions

Summary of Key Findings on 2-methyl-N-(2-methylpropyl)-4-nitroaniline

Direct scientific research on this compound is notably limited in published literature. Its primary characterization comes from chemical supplier databases, which identify it as a distinct organic compound.

Known Properties of this compound:

| Property | Value |

|---|---|

| CAS Number | 1094746-48-1 bldpharm.com |

| Molecular Formula | C₁₁H₁₆N₂O₂ bldpharm.com |

| Molecular Weight | 208.26 g/mol bldpharm.com |

While specific findings on this compound are scarce, an analysis of its parent molecule, 2-methyl-4-nitroaniline (B30703), and other N-alkylated nitroanilines provides a basis for inferring its potential chemical nature and areas of interest. The parent compound, 2-methyl-4-nitroaniline (also known as Red Base RL), is a well-documented intermediate in the manufacturing of dyes and pigments. guidechem.com Its synthesis generally involves the nitration of an amino-protected o-toluidine, followed by deprotection. guidechem.comgoogle.com The introduction of the N-isobutyl group in this compound is expected to increase its lipophilicity and modify its steric and electronic properties compared to the parent primary amine. These modifications could influence its solubility in organic solvents, its crystal packing, and its reactivity.

Unaddressed Research Questions and Emerging Areas

The absence of dedicated research on this compound means that fundamental questions about its properties and potential applications remain unanswered. The study of such a molecule fits into the emerging area of fine-tuning molecular properties through precise substitution.

Key unaddressed questions include:

Physicochemical Properties: What are the definitive melting point, boiling point, solubility profile, and spectroscopic characteristics (NMR, IR, UV-Vis) of this compound?

Molecular and Crystal Structure: What is its three-dimensional molecular geometry and how does it arrange in a solid-state crystal lattice? Does the N-isobutyl group introduce any unique intermolecular interactions?

Nonlinear Optical (NLO) Properties: Substituted nitroanilines, such as N-benzyl-2-methyl-4-nitroaniline, have been investigated for their NLO properties. researchgate.net Does this compound exhibit second-harmonic generation or other NLO effects?

Biological Activity: Anilines are a crucial scaffold in many pharmaceuticals and agrochemicals. bath.ac.uk What, if any, biological activity does this compound possess? Could it serve as a precursor for more complex biologically active molecules?

Tinctorial Properties: Given its structural relation to a dye intermediate, what are its properties as a dye or pigment? How does the N-alkylation affect its color, fastness, and affinity for different substrates?

Potential for Further Theoretical and Experimental Investigations

The lack of existing data presents a clear opportunity for foundational research. A systematic investigation could significantly illuminate the structure-property relationships of this compound.

Potential Theoretical Investigations:

Density Functional Theory (DFT) Calculations: Computational studies could predict the molecule's geometry, electronic structure, vibrational frequencies, and UV-Vis absorption spectrum. This would provide a theoretical framework for interpreting experimental data.

Molecular Docking Studies: If the compound or its derivatives are synthesized, their potential as enzyme inhibitors or receptor ligands could be explored computationally against known biological targets.

Potential Experimental Investigations:

Optimized Synthesis and Purification: Developing and documenting a high-yield, scalable synthesis route for this compound would be the first critical step.

Spectroscopic and Thermal Analysis: Thorough characterization using ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy would confirm its structure. Thermal stability could be assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Single-Crystal X-ray Diffraction: Growing a single crystal and analyzing it via X-ray diffraction would provide definitive information on its molecular structure and crystal packing, which is crucial for understanding its solid-state properties. researchgate.net

NLO Property Measurement: The Kurtz-Perry powder technique could be employed to screen the compound for second-harmonic generation (SHG) efficiency, a key indicator of NLO activity. researchgate.net

Broader Implications for Substituted Aniline (B41778) Chemistry

Investigating this compound could provide valuable data points for:

Structure-Property Relationship Models: Each new, well-characterized compound helps refine models that predict chemical and physical properties based on structure. The presence of the methyl group ortho to the amine and the nitro group para to it, combined with the N-isobutyl group, creates a specific electronic and steric environment.

Development of Functional Dyes: The N-alkyl group can enhance solubility in non-polar media and affect the light-fastness and thermal stability of dyes.

Discovery of Novel Materials: The field of organic nonlinear optical materials is continuously seeking new molecules with high hyperpolarizability and suitable crystal structures. Substituted anilines are a promising class of compounds for these applications. researchgate.net

Medicinal Chemistry Scaffolds: While nitroaromatics can present toxicity challenges, they are also precursors to the corresponding amines, which are widely used in drug design. Exploring the synthesis and reactivity of such molecules expands the toolbox available to medicinal chemists.

In essence, while this compound is currently an understudied molecule, its systematic investigation holds the potential to contribute valuable knowledge to the rich and varied field of substituted aniline chemistry.

Q & A

Q. What factors cause variability in the reduction efficiency of nitroaniline derivatives by zero-valent iron (ZVI)?

- Methodological Answer : Key variables include iron surface area (e.g., 100–200 mesh), pH (optimum 3–5 for Fenton-like reactions), and competing ions (e.g., Cl⁻, SO₄²⁻). Use Mössbauer spectroscopy to characterize iron oxide passivation layers. Monitor nitro group reduction via in situ Raman spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.